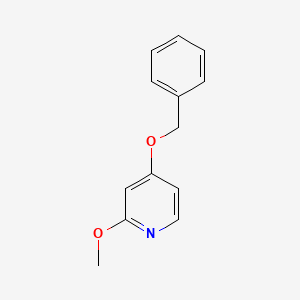

4-(Benzyloxy)-2-methoxypyridine

Vue d'ensemble

Description

4-(Benzyloxy)-2-methoxypyridine is an organic compound characterized by a pyridine ring substituted with a benzyloxy group at the 4-position and a methoxy group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Benzyl Ether Formation: The compound can be synthesized by reacting 2-methoxypyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-methoxypyridine with benzyl bromide using a strong base like sodium hydride (NaH) in anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, such as converting the benzyloxy group to a benzyloxy acid.

Reduction: Reduction reactions can be performed to reduce the pyridine ring, although this is less common.

Substitution: Substitution reactions at the pyridine nitrogen or the methoxy group are possible, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Benzyloxy acid derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Benzyloxy)-2-methoxypyridine has been investigated for its potential therapeutic properties:

- Antimycobacterial Activity : A study synthesized derivatives of 4-(benzyloxy)benzyl-4-aminoquinolines that exhibited significant activity against Mycobacterium tuberculosis. Some compounds showed minimal inhibitory concentrations comparable to first-line drugs like isoniazid, indicating potential for tuberculosis treatment .

- Parkinson's Disease Treatment : Research into 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives revealed that certain compounds possess potent MAO-B inhibitory activity, which is crucial for managing Parkinson's disease. These compounds also demonstrated antioxidant properties and neuroprotective effects .

Biochemical Research

The compound has been shown to interact with various biochemical pathways:

- Inflammation Modulation : Similar compounds have been noted to influence pathways related to inflammation and cellular signaling through interactions with enzymes like leukotriene A-4 hydrolase. This suggests potential applications in developing anti-inflammatory drugs.

- Cellular Effects : Studies indicate that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cellular responses, which is critical in drug development.

Material Science

In material science, this compound serves as an important intermediate in synthesizing new materials:

- Chemical Sensors : The compound's unique chemical properties allow it to be utilized in developing chemical sensors that can detect specific biomolecules or environmental changes.

Case Study 1: Antimycobacterial Evaluation

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis. The study highlighted two compounds with MIC values similar to isoniazid while maintaining selectivity towards the bacillus without significantly affecting mammalian cell viability (Vero and HepG2 cells). This indicates a promising avenue for optimizing these compounds as drug candidates against tuberculosis .

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Compound A | 0.5 | >100 |

| Compound B | 0.8 | >80 |

Case Study 2: Neuroprotective Agents

In the search for multifunctional agents against Parkinson's disease, a compound derived from this compound exhibited competitive MAO-B inhibition with an IC50 of 0.062 µM. This compound also demonstrated significant neuroprotective effects and antioxidant activity, suggesting its potential as a lead candidate for further development .

| Property | Value |

|---|---|

| MAO-B Inhibition IC50 | 0.062 µM |

| Antioxidant Activity (ORAC) | 2.27 Trolox equivalent |

Mécanisme D'action

The mechanism by which 4-(benzyloxy)-2-methoxypyridine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic alterations.

Comparaison Avec Des Composés Similaires

4-Benzyloxybenzyl chloride

Monobenzone (4-(benzyloxy)phenol)

4-Benzyloxybenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-(Benzyloxy)-2-methoxypyridine is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and implications in drug development, particularly against infectious diseases and neurodegenerative disorders.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of 2-methoxypyridine with benzyl bromide in the presence of a base like potassium carbonate. This method yields high purity and good overall yields, making it a viable candidate for further modifications and biological evaluations.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of compounds related to this compound. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized, showing promising results against Mycobacterium tuberculosis (Mtb) strains. Notably, two compounds demonstrated minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating their potential as new therapeutic agents for tuberculosis treatment .

| Compound | MIC (µM) | Selectivity (Vero/HepG2) |

|---|---|---|

| 9n | 2.7 | High |

| 9o | 2.8 | High |

| Unsubstituted (9m) | 5.8 | Low |

These findings suggest that structural modifications can enhance the efficacy of these compounds against Mtb while maintaining selectivity towards human cell lines.

Inhibition of Monoamine Oxidase

Another significant aspect of this compound is its inhibitory activity against human monoamine oxidases (hMAO-A and hMAO-B). Compounds derived from similar structures have been shown to selectively inhibit hMAO-B more effectively than hMAO-A, which is crucial for developing treatments for neurodegenerative diseases like Parkinson's disease .

| Compound | hMAO-B IC50 (µM) | Selectivity Index |

|---|---|---|

| B10 | 0.067 | 504.791 |

| B15 | 0.12 | 287.600 |

These compounds exhibited high selectivity and reversible inhibition characteristics, making them promising candidates for further development in treating conditions associated with elevated MAO-B levels.

Case Studies

-

Antimycobacterial Evaluation :

A study synthesized a series of benzyloxy-substituted quinolines and evaluated their activity against Mtb. The compounds demonstrated selective toxicity with no significant impact on Vero and HepG2 cell viability, indicating their potential as safe therapeutic agents . -

hMAO Inhibition :

Research on oxygenated chalcones revealed that certain derivatives of benzyloxy compounds showed potent inhibition of hMAO-B, with significant implications for treating neurodegenerative disorders linked to oxidative stress .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of bulky groups like benzyloxy enhances lipophilicity and biological activity against target pathogens. Modifications at specific positions on the pyridine ring can significantly alter the compound's potency and selectivity.

Propriétés

IUPAC Name |

2-methoxy-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-13-9-12(7-8-14-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXORLFQIDWJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728710 | |

| Record name | 4-(Benzyloxy)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66080-44-2 | |

| Record name | 4-(Benzyloxy)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.